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molecular formula C10H10BrFO B8768192 (3-Bromo-2-fluorophenyl)(cyclopropyl)methanol

(3-Bromo-2-fluorophenyl)(cyclopropyl)methanol

Cat. No. B8768192
M. Wt: 245.09 g/mol
InChI Key: GITDYZSYVBVQLK-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a solution of 3-bromo-2-fluorobenzaldehyde (0.500 g, 2.463 mmol) in THF (10.71 mL) cooled to −78° C. was added cyclopropylmagnesium bromide (5.91 mL, 2.96 mmol). The reaction mixture was maintained at −78° C. for at least 2 hr, then allowed to warm to room temperature. During this time, additional cyclopropylmagnesium bromide (5.91 mL, 2.96 mmol) was added. After 30 min, the reaction was quenched with a saturated aqueous solution of NH4Cl. The reaction mixture was diluted with CH2Cl2. The layers were separated and the aqueous phase extracted with CH2Cl2 (2×). The organics were combined, dried over Na2SO4, filtered, and concentrated to afford the title compound (0.604 g, 2.464 mmol, 100% yield) as a yellow residue.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.71 mL
Type
solvent
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
5.91 mL
Type
reactant
Reaction Step Two
Name
cyclopropylmagnesium bromide
Quantity
5.91 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH:11]1([Mg]Br)[CH2:13][CH2:12]1>C1COCC1>[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH:5]([CH:11]2[CH2:13][CH2:12]2)[OH:6])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)F
Name
Quantity
10.71 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cyclopropylmagnesium bromide
Quantity
5.91 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Step Three
Name
cyclopropylmagnesium bromide
Quantity
5.91 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with a saturated aqueous solution of NH4Cl
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)C(O)C1CC1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.464 mmol
AMOUNT: MASS 0.604 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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